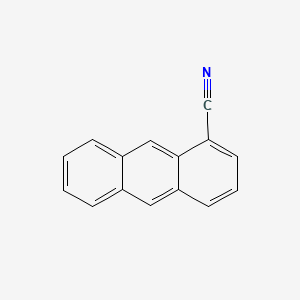

anthracene-1-carbonitrile

Description

Structure

3D Structure

Propriétés

Numéro CAS |

3752-42-9 |

|---|---|

Formule moléculaire |

C15H9N |

Poids moléculaire |

203.24 g/mol |

Nom IUPAC |

anthracene-1-carbonitrile |

InChI |

InChI=1S/C15H9N/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9H |

Clé InChI |

WVAHKIQKDXQWAR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C#N |

SMILES canonique |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C#N |

Autres numéros CAS |

3752-42-9 |

Synonymes |

1-anthracenecarbonitrile 1-anthranoylnitrile |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Anthracene 1 Carbonitrile and Its Derivatives

Strategies for Regioselective Functionalization of Anthracene (B1667546) Scaffolds

Achieving functionalization at the C1 position of the anthracene core requires overcoming the intrinsic reactivity of the C9 and C10 positions. Anthracene's central ring is the most electron-rich and readily participates in reactions like cycloadditions and electrophilic substitutions at these central positions. researchgate.netcopbela.org Therefore, specialized techniques are necessary to direct functional groups to other sites on the polycyclic framework.

Transition metal catalysis, particularly with palladium and copper, has become a cornerstone for the synthesis of aryl nitriles from aryl halides. rsc.org These methods offer mild reaction conditions and high functional group tolerance, making them ideal for complex molecules. The most common approach for synthesizing anthracene-1-carbonitrile via this route involves the cross-coupling of a 1-haloanthracene precursor, such as 1-bromoanthracene (B1281567), with a cyanide source.

Palladium-catalyzed cyanation is a highly versatile method. nih.gov The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a cyanide species and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst. A significant challenge in these reactions is catalyst poisoning by the cyanide anion. nih.gov To mitigate this, various strategies have been developed, including the use of specific ligands and less soluble or safer cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govresearchgate.netscispace.com

Copper-catalyzed reactions, often referred to as Rosenmund-von Braun reactions, provide an alternative pathway. While traditional methods required harsh conditions and stoichiometric amounts of copper(I) cyanide, modern protocols use catalytic amounts of copper, often accelerated by ligands such as N,N'-dimethylethane-1,2-diamine. thieme-connect.de These advancements have made copper-mediated cyanation a more practical and widely applicable tool in organic synthesis. colab.wsgoogle.com

| Catalyst System | Cyanide Source | Ligand/Additive | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | Zn powder | DMF | Effective for both electron-rich and -deficient aryl chlorides. | researchgate.net |

| Pd(OAc)₂ | K₄[Fe(CN)₆] | XPhos-SO₃Na | PEG-400/H₂O | Utilizes a non-toxic cyanide source in a green solvent system. | researchgate.net |

| CuI | NaCN | N,N'-dimethylethane-1,2-diamine / KI | Toluene | Avoids polar aprotic solvents, simplifying workup. | thieme-connect.de |

| Cu(NO₃)₂·3H₂O | DMF | None | DMF | DMF serves as the "CN" group surrogate. | researchgate.net |

| Palladacycle Complex | K₄[Fe(CN)₆] | None | DMF (Microwave) | Rapid reaction times under microwave irradiation. | scispace.com |

The Diels-Alder reaction is a powerful tool for forming six-membered rings and is a characteristic reaction of anthracene, which acts as a conjugated diene across its 9 and 10 positions. wikipedia.orgiitk.ac.in This [4+2] cycloaddition reaction typically occurs between the central ring of an anthracene derivative and an alkene, known as a dienophile, to form a 9,10-dihydro-9,10-ethanoanthracene (B1295376) structure. nih.govmdpi.com While this reaction does not directly functionalize the 1-position, it creates key bridged intermediates that are foundational in the synthesis of related complex molecules like maprotiline. nih.gov

The choice of dienophile is critical as it introduces specific functional groups onto the newly formed ethano bridge. nih.gov Common dienophiles used with anthracene include maleic anhydride, acrylonitrile (B1666552), and acrolein. wikipedia.orgnih.govoup.com For instance, the reaction of anthracene with acrylonitrile would yield an ethanoanthracene with a cyano group on the bridge, which could then potentially be subjected to further transformations. nih.gov The reaction's efficiency can be enhanced by using Lewis acid catalysts, such as iron(III)-doped montmorillonite (B579905) clay, which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). oup.com

| Diene | Dienophile | Product Type | Reference |

|---|---|---|---|

| Anthracene | Maleic Anhydride | 9,10-dihydroanthracene-9,10-endo-dicarboxylic anhydride | wikipedia.orgiitk.ac.incore.ac.uk |

| 9-(2-nitrovinyl)anthracene | Acrylonitrile | 11-cyano-9-(2-nitrovinyl)-9,10-dihydro-9,10-ethanoanthracene | nih.gov |

| 1,8-dichloroanthracene (B3240527) | Acrolein | 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carbaldehyde | nih.gov |

| Anthracene | Acetylene | 9,10-dihydro-9,10-ethanoanthracene | wikipedia.org |

Direct electrophilic substitution on an unsubstituted anthracene molecule is generally not a viable strategy for synthesizing 1-substituted derivatives. Electrophilic attack preferentially occurs at the C9 and C10 positions, as this pathway leads to the most stable carbocation intermediate, which preserves the aromaticity of the two flanking benzene (B151609) rings. copbela.orgwikipedia.org Standard electrophilic reactions like nitration and halogenation almost exclusively yield 9-substituted or 9,10-disubstituted products. wikipedia.orgnumberanalytics.com

To achieve cyanation at the C1 position, chemists must employ alternative strategies that circumvent this inherent regioselectivity. One such method involves the cyanation of a pre-formed organometallic derivative. For example, a 1-bromoanthracene can be converted into a 1-lithioanthracene intermediate by treatment with butyllithium. This nucleophilic organolithium species can then react with an electrophilic cyanating agent, such as 1H-1,2,3-benzotriazole-1-carbonitrile, to introduce the nitrile group at the desired position. thieme-connect.de More advanced methods involve direct C-H functionalization, where a transition metal catalyst activates a specific C-H bond, often guided by a directing group, allowing for its conversion to a C-CN bond. rsc.orgnih.gov Gallium-catalyzed direct electrophilic cyanation of aromatic C-H bonds has also been reported as a practical method for synthesizing aromatic nitriles. rsc.orgresearchgate.net

Synthesis of this compound as a Key Building Block

The synthesis of this compound provides a valuable platform molecule. The presence of the nitrile group and the extended aromatic system allows for a wide range of subsequent chemical transformations, making it a key building block for more complex functional molecules.

The most direct and reliable synthesis of this compound relies on the transition metal-catalyzed cyanation of a 1-haloanthracene precursor, as outlined in section 2.1.1. The synthesis begins with the preparation of the necessary precursor, for example, 1-bromoanthracene. The subsequent cyanation reaction requires careful optimization of several parameters to achieve high yield and purity.

Key factors for optimization include:

Catalyst Choice: Palladium complexes are widely used, though copper-based systems can also be effective. rsc.orgnih.gov

Ligand Selection: The choice of phosphine (B1218219) ligand (for palladium) or nitrogen-based ligand (for copper) is crucial for stabilizing the catalyst and promoting the reaction, preventing catalyst deactivation. researchgate.netthieme-connect.de

Cyanide Source: The reactivity and safety of the cyanide source are important considerations. While KCN or NaCN are potent, less toxic alternatives like Zn(CN)₂ or K₄[Fe(CN)₆] are often preferred. nih.govscispace.com

Solvent and Temperature: The reaction is typically carried out in polar aprotic solvents like DMF or NMP at elevated temperatures to ensure solubility and sufficient reaction rates. researchgate.netprepchem.com

A plausible synthetic route would involve the palladium-catalyzed reaction of 1-bromoanthracene with Zn(CN)₂ in DMF.

Once synthesized, this compound serves as a versatile intermediate for creating a library of new derivatives. Modifications can be targeted at either the nitrile group or the anthracene ring system.

The nitrile functional group can undergo a variety of transformations: ontosight.ai

Reduction: The nitrile can be reduced to a 1-(aminomethyl)anthracene using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile group into a carboxylic acid (anthracene-1-carboxylic acid) or a primary amide (anthracene-1-carboxamide).

The anthracene core itself remains reactive and can be subjected to further functionalization. For example, subsequent electrophilic substitutions like bromination would likely be directed to other positions on the ring, influenced by the existing carbonitrile group. beilstein-journals.org The introduction of additional functional groups can modulate the molecule's electronic and photophysical properties, which is of interest for applications in materials science. ontosight.airesearchgate.net For instance, the synthesis of various halogen-substituted anthracene-9-carbonitriles has been explored to study their photomechanical effects. researchgate.net

Green Chemistry Principles in this compound Synthesis

The increasing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of complex aromatic compounds, including anthracene derivatives. frontiersin.orgnih.gov This shift is driven by the need to minimize environmental impact, reduce waste, and enhance efficiency and safety in chemical processes. researchgate.net The synthesis of this compound and related structures is progressively benefiting from methodologies that prioritize atom economy, the use of safer solvents, catalytic over stoichiometric reagents, and energy efficiency. nih.govkahedu.edu.in

Atom Economy and Reaction Design

A core principle of green chemistry is maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. acs.org Synthetic routes with high atom economy are inherently more efficient and generate less waste.

Diels-Alder Cycloaddition: This reaction is a powerful and highly atom-economical method for constructing the bicyclo[2.2.2]octene core characteristic of many anthracene derivatives. mdpi.com The [4+2] cycloaddition between an anthracene (acting as the diene) and a suitable dienophile occurs in a single step with 100% theoretical atom economy. researchgate.net For instance, the synthesis of 4,5,12- and 1,8,12-trichloro-9,10-dihydro-9,10-ethanoanthracene-12-carbonitriles has been achieved through the Diels-Alder reaction of 1,8-dichloroanthracene with 2-chloroacrylonitrile. mdpi.com This approach provides a direct route to the carbonitrile-functionalized tetracyclic framework. mdpi.com

Tandem Reactions: Palladium(II)-catalyzed tandem reactions have been developed for the synthesis of acenes, which are designed for high step- and atom-economy. ibs.re.kr These one-pot processes can involve multiple transformations, such as C-H activation, cyclization, and decarboxylative aromatization, to build complex anthracene structures from simpler starting materials, thereby minimizing intermediate isolation steps and reducing solvent and reagent use. ibs.re.kr

| Feature | Wittig Reaction (Traditional Example) | Diels-Alder Reaction (Green Approach) |

| Description | A multi-step process often involving the creation of a phosphorus ylide, which then reacts with a carbonyl compound. | A single-step [4+2] cycloaddition reaction to form a cyclic adduct. |

| Byproducts | Generates stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct, which has a low value and can be difficult to separate. | Theoretically produces no byproducts, incorporating all reactant atoms into the desired product. |

| Atom Economy | Generally low due to the large mass of the phosphine oxide byproduct that is not part of the final molecule. | 100% theoretical atom economy, representing a highly efficient use of materials. researchgate.net |

| Relevance | Used in some routes for creating double bonds necessary for subsequent cyclizations to form the anthracene core. nih.gov | Directly used for synthesizing the bridged anthracene framework from an anthracene and a dienophile. mdpi.comresearchgate.net |

Catalysis and Energy Efficiency

The replacement of stoichiometric reagents with catalytic alternatives is a cornerstone of green synthesis, as it significantly reduces waste. acs.org Transition metal catalysis, in particular, has revolutionized the synthesis of anthracene scaffolds. researchgate.net

Transition Metal Catalysis: Catalysts based on palladium, rhodium, zinc, and indium enable a wide array of transformations, including cross-coupling, cyclization, and C-H activation reactions, to build the anthracene core with high efficiency and selectivity. frontiersin.orgnih.gov For example, a room-temperature Sonogashira coupling using a palladium catalyst has been reported for the synthesis of tetraalkynylated anthracenes under copper-free and amine-free conditions, significantly improving the environmental profile of the reaction. acs.org

Photocatalysis: The use of light to drive chemical reactions offers a sustainable and energy-efficient alternative to thermally promoted processes. umich.edu For example, the photoreduction of anthracene derivatives using catalysts like peri-xanthenoxanthene (PXX) provides a green alternative to classical Birch-type reductions. umich.edu The catalyst can be immobilized on a solid support, allowing for its recovery and reuse over multiple cycles. umich.edu

Safer Solvents and Reaction Conditions

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry seeks to replace these with more benign alternatives or to eliminate the need for a solvent altogether. mrforum.com

Green Solvents: Water, supercritical fluids (e.g., sc-CO₂), ionic liquids, and bio-derived solvents like 2-MeTHF and polyethylene (B3416737) glycols (PEGs) are increasingly used in anthracene synthesis. acs.orgresearchgate.netmdpi.com Water is particularly attractive due to its non-toxic, non-flammable, and inexpensive nature. A Passerini three-component reaction of anthracene-9-carbaldehyde, an isocyanide, and a carboxylic acid has been successfully performed in water, yielding the desired products in excellent yields under mild, room-temperature conditions. lew.ro

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. frontiersin.org A one-pot, three-component cyclocondensation to prepare diazabenzo[a]anthracene derivatives has been achieved under solvent-free conditions using an InCl₃ catalyst, highlighting the efficiency and environmental benefits of this approach. frontiersin.orgnih.gov

| Solvent | Reaction Example | Green Chemistry Benefits |

| Water | Passerini three-component reaction of anthracene-9-carbaldehyde. lew.ro | Non-toxic, non-flammable, inexpensive, readily available. Simplifies work-up procedures. mrforum.comlew.ro |

| 2-MeTHF | Room-temperature Sonogashira coupling for tetraalkynylated anthracenes. acs.org | Bio-based solvent, lower toxicity than THF, and improved stability. |

| PEG | Synthesis of various nitrogen-containing heterocycles. mdpi.com | Biodegradable, non-toxic, non-volatile, and low cost. mdpi.com |

| Solvent-Free | InCl₃-catalyzed one-pot cyclocondensation. frontiersin.orgnih.gov | Eliminates solvent waste, reduces purification steps, often requires less energy. frontiersin.org |

Computational and Theoretical Investigations of Electronic Structure

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular and electronic properties of chemical compounds. For anthracene (B1667546) and its derivatives, including anthracene-1-carbonitrile, DFT calculations provide valuable insights into their stability and geometric configurations. mdpi.com

Optimization of Ground State Geometries and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. storion.ru For this compound, this process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. tau.ac.il DFT methods, such as B3LYP, are commonly employed for this purpose, often in conjunction with basis sets like 6-31G(d,p) to accurately describe the electronic distribution. mdpi.com The optimization of the ground state geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure. researchgate.netresearchgate.net

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. While the rigid aromatic core of anthracene limits conformational flexibility, the orientation of the nitrile group relative to the anthracene ring system is a key parameter. DFT calculations can determine the relative energies of different conformers, identifying the most stable orientation of the nitrile substituent. tau.ac.il For related anthracene derivatives, studies have shown that different conformers can have varying stabilities, which can influence their chemical and physical properties. arxiv.org

The following table showcases typical bond lengths and angles for an optimized this compound structure, though the exact values can vary depending on the specific DFT functional and basis set used in the calculation.

| Parameter | Typical Value |

| C-C (aromatic) | 1.37 - 1.43 Å |

| C-C (anthracene-nitrile) | ~1.45 Å |

| C≡N | ~1.15 Å |

| C-C-C (aromatic) | ~120° |

| C-C-C≡N | ~178° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps) and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. ossila.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter for understanding a molecule's electronic properties and reactivity. researchgate.net A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and more reactive. dergipark.org.tr

For anthracene and its derivatives, the HOMO and LUMO are typically π-type orbitals delocalized over the aromatic ring system. researchgate.net The introduction of a nitrile group, an electron-withdrawing substituent, is expected to lower the energy of the LUMO more significantly than the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted anthracene. DFT calculations can precisely quantify these energy levels. researchgate.net

Electronic transitions, which occur when a molecule absorbs light, involve the promotion of an electron from an occupied orbital to an unoccupied one. The lowest energy electronic transition is often from the HOMO to the LUMO. acs.org The energy of this transition corresponds to the HOMO-LUMO gap and determines the wavelength of the longest-wavelength absorption band in the molecule's UV-visible spectrum. researchgate.net The table below presents representative HOMO, LUMO, and energy gap values for this compound, as would be predicted by DFT calculations.

| Orbital | Energy (eV) |

| HOMO | -6.0 to -5.5 |

| LUMO | -2.5 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 3.0 |

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Beyond the HOMO-LUMO gap, DFT calculations can provide a range of quantum chemical descriptors that help predict a molecule's reactivity and how it will interact with other molecules. cumhuriyet.edu.trdntb.gov.ua These descriptors are derived from the calculated electronic structure and offer a quantitative basis for understanding chemical behavior. researchgate.net

Key quantum chemical descriptors include:

Ionization Potential (IP): The energy required to remove an electron, often approximated by the negative of the HOMO energy (-EHOMO). dntb.gov.ua

Electron Affinity (EA): The energy released when an electron is added, often approximated by the negative of the LUMO energy (-ELUMO). dntb.gov.ua

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons, calculated as (IP + EA) / 2. dntb.gov.ua

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (IP - EA) / 2. A smaller value indicates a "softer" and more reactive molecule. dergipark.org.tr

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as χ² / (2η). dntb.gov.ua

For this compound, the presence of the electron-withdrawing nitrile group would be expected to increase its electrophilicity compared to anthracene. The following table provides hypothetical values for these descriptors, illustrating the insights that can be gained from DFT calculations.

| Descriptor | Hypothetical Value |

| Ionization Potential (IP) | 5.5 - 6.0 eV |

| Electron Affinity (EA) | 2.0 - 2.5 eV |

| Electronegativity (χ) | 3.75 - 4.25 |

| Chemical Hardness (η) | 1.75 - 1.75 |

| Electrophilicity Index (ω) | 4.0 - 5.2 |

Charge Distribution and Intramolecular Charge Transfer Mechanisms

Upon photoexcitation, it is possible for an intramolecular charge transfer (ICT) to occur, where an electron moves from the electron-rich anthracene core (the donor) to the electron-withdrawing nitrile group (the acceptor). diva-portal.orgacs.org This ICT process can be studied computationally by analyzing the changes in electron density between the ground and excited states. nih.gov The existence and efficiency of ICT are crucial for the photophysical properties of the molecule, such as its fluorescence characteristics. rsc.org In some anthracene-based donor-acceptor systems, ICT leads to solvatochromism, where the emission wavelength shifts with the polarity of the solvent. rsc.org

Spectroscopic Feature Prediction via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, making it a valuable tool for predicting spectroscopic features. arxiv.orgmdpi.com By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV-visible absorption spectrum of a molecule. acs.org This allows for a direct comparison with experimental spectra and aids in the assignment of absorption bands to specific electronic transitions. researchgate.net

For this compound, TD-DFT calculations would likely predict a series of absorption bands corresponding to π-π* transitions within the anthracene ring system, with the lowest energy transition being influenced by the nitrile substituent. The accuracy of TD-DFT predictions can depend on the choice of the functional, with some functionals performing better for certain types of molecules or transitions. acs.org

Advanced Computational Methods for Intermolecular Interactions in Condensed Phases

While DFT is excellent for studying individual molecules, understanding the behavior of this compound in a solid or liquid state requires consideration of intermolecular interactions. nih.gov These interactions, such as π-π stacking and van der Waals forces, govern how molecules pack in a crystal and influence their bulk properties. chemrxiv.orgdcu.ie

Advanced computational methods are employed to model these interactions. For instance, dispersion-corrected DFT (DFT-D) methods incorporate empirical corrections to account for the van der Waals interactions that are not well-described by standard DFT functionals. acs.org Molecular dynamics (MD) simulations, using force fields derived from quantum mechanical calculations, can be used to study the dynamic behavior of molecules in a condensed phase over time. These methods are crucial for predicting crystal structures, understanding polymorphism, and explaining the properties of materials based on this compound. chemrxiv.org

Photophysical Phenomena and Excitation State Dynamics

Light Absorption and Emission Mechanisms

The electronic properties of anthracene-1-carbonitrile govern its characteristic absorption and emission of light. mdpi.com The cyano group, being an electron-withdrawing substituent, perturbs the electronic structure of the parent anthracene (B1667546) molecule, leading to distinct photophysical behaviors. rsc.org

The UV-Vis absorption spectrum of anthracene derivatives is characterized by structured bands in the ultraviolet region, which are attributed to π-π* electronic transitions within the conjugated aromatic system. mdpi.comnih.gov For anthracene itself, these transitions lead to distinct absorption peaks. The introduction of a cyano group, as in this compound, can cause shifts in the absorption maxima (λmax) and changes in the molar extinction coefficients (ε). researchgate.net These shifts are a result of the nitrile group's electronic influence on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the anthracene core. rsc.org Specifically, the strong electron-withdrawing nature of the cyano group can lower the energy of the LUMO, affecting the HOMO-LUMO gap and thus the energy required for electronic excitation.

Table 1: Representative UV-Vis Absorption Data for Anthracene Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

|---|---|---|---|

| Anthracene | Cyclohexane | 356.2 | 9,700 |

Note: Data for anthracene is provided for comparative purposes. Specific spectral data for this compound can vary based on the solvent and experimental conditions.

Anthracene and its derivatives are well-known for their strong fluorescence. researchgate.net Upon absorption of UV radiation, this compound is promoted to an excited singlet state (S1), from which it can decay back to the ground state (S0) via the emission of a photon. This process is known as fluorescence. mdpi.com

A notable characteristic of the fluorescence of many anthracene derivatives is solvatochromism , which is the change in the emission color (and thus the emission wavelength) with the polarity of the solvent. nih.govresearchgate.net This effect is particularly pronounced in molecules where there is a significant change in the dipole moment between the ground and excited states. For anthracene derivatives with electron-withdrawing groups like the cyano group, an intramolecular charge transfer (ICT) character can be induced in the excited state. rsc.orgnih.gov In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission. nih.gov

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of anthracene derivatives is influenced by various factors, including the nature of substituents and the solvent environment. aatbio.comresearchgate.net For instance, the quantum yield of anthracene in ethanol (B145695) is reported to be 0.27. omlc.org The presence of the cyano group and its position on the anthracene ring can modulate the quantum yield by affecting the rates of radiative and non-radiative decay pathways.

Table 2: Fluorescence Quantum Yields of Anthracene in Different Solvents

| Compound | Solvent | Quantum Yield (Φf) |

|---|---|---|

| Anthracene | Cyclohexane | 0.36 aatbio.com |

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. chalcogen.rocolostate.edu For this compound, quenching can occur through various mechanisms, including collisional (dynamic) quenching and static quenching. researchgate.netresearchgate.net

Dynamic Quenching : This occurs when the excited fluorophore collides with another molecule (a quencher) in solution, leading to non-radiative de-excitation. chalcogen.ro The process is typically described by the Stern-Volmer equation. chalcogen.ronih.gov

Static Quenching : This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. chalcogen.roresearchgate.net

The linearity of a Stern-Volmer plot can often distinguish between these two mechanisms, with positive deviations suggesting the simultaneous occurrence of both static and dynamic quenching. chalcogen.roresearchgate.net

Conversely, fluorescence enhancement can also be observed. This can be due to factors such as rigidification of the molecular structure, which reduces non-radiative decay pathways, or specific interactions with the local environment that favor radiative decay.

Excited State Dynamics and Energy Transfer Processes

Following photoexcitation, the excited this compound molecule can undergo several dynamic processes that compete with fluorescence. These include electron transfer and intersystem crossing.

Photo-induced electron transfer (PET) is a process where an electron is transferred from a donor molecule to an acceptor molecule in the excited state. ias.ac.inresearchgate.net In the context of this compound, the anthracene moiety can act as either an electron donor or acceptor depending on the interacting species. The presence of the electron-withdrawing nitrile group makes the anthracene core more electron-deficient, potentially enhancing its ability to act as an electron acceptor in PET processes. ias.ac.in

Proton-coupled electron transfer (PCET) is a more complex process where both an electron and a proton are transferred. researchgate.netmsu.edu While less commonly discussed for isolated this compound, in systems where it is part of a larger molecular assembly with proton donors and acceptors, PCET pathways can become relevant. rsc.orgnih.govnih.govrsc.org For example, in a triad (B1167595) system involving anthracene, a phenol (B47542) (proton donor), and a pyridine (B92270) (proton acceptor), the electronic excitation of anthracene can trigger a concerted transfer of an electron and a proton. nih.gov

Intersystem crossing (ISC) is a non-radiative process involving a change in the spin multiplicity of the excited molecule, typically from a singlet state (S1) to a triplet state (T1). mdpi.com For anthracene, the energy levels of the first excited singlet state (S1) and a higher triplet state (T2) are in close proximity, which can facilitate efficient ISC. mdpi.comkyoto-u.ac.jp The rate of ISC is influenced by factors such as the S1-Tn energy gap and spin-orbit coupling. kyoto-u.ac.jprsc.org

Once in the triplet state, the molecule can return to the ground state via phosphorescence , which is the emission of a photon from a triplet excited state. mdpi.com Phosphorescence is a much slower process than fluorescence due to the spin-forbidden nature of the T1 to S0 transition. aps.org While anthracene itself shows very weak phosphorescence in fluid solution at room temperature, its derivatives can exhibit varying phosphorescence characteristics. colostate.eduibm.com The presence and position of substituents like the nitrile group can influence the efficiency of ISC and the phosphorescence properties of the molecule.

Exciton (B1674681) and Excimer/Exciplex Formation and Dissociation Dynamics

Upon photoexcitation, anthracene derivatives can engage in complex interactions leading to the formation of transient, excited-state dimeric species known as excimers and exciplexes. An excimer is formed between an excited molecule and a ground-state molecule of the same species, whereas an exciplex involves two different molecules, typically a donor and an acceptor. ossila.com The formation of these species is a dynamic process governed by molecular diffusion, concentration, and the electronic properties of the interacting molecules. youtube.com

For anthracene and its derivatives, excimer formation is a well-documented phenomenon, often competing with other photophysical processes like fluorescence and photodimerization. nih.gov The process can be described by the following kinetic scheme:

M + hν → M * (Absorption) M → M + hν'* (Monomer Fluorescence) M + M ⇌ (M-M)** (Excimer Formation/Dissociation) (M-M) → 2M + hν''* (Excimer Fluorescence)

The presence of a cyano group, as in this compound, introduces a significant electronic perturbation. This substituent can alter the electron distribution in the excited state, potentially stabilizing interactions with ground-state molecules. rsc.org In solution, the formation of an excimer or exciplex is often diffusion-controlled, meaning that the rate of formation is limited by how often an excited molecule collides with a ground-state partner. youtube.com

The emission from an excimer or exciplex is characteristically broad, featureless, and red-shifted compared to the structured emission of the monomer. ossila.com This occurs because the excited-state complex is stabilized, but the ground state is repulsive, leading to a continuum of emission energies upon dissociation. ossila.com While excited anthracene in typical organic solvents is known to photodimerize rather than exhibit excimer emission, confinement within nanocavities or the application of high pressure can promote intense excimer emission by forcing the molecules into close proximity. nih.govrsc.orgresearchgate.net

Interactive Table: Characteristics of Anthracene Excimer/Exciplex Formation

| Feature | Description | Influencing Factors | Citation |

| Species | Excimer: Dimer of identical molecules (one excited). Exciplex: Complex of two different molecules (one excited). | Molecular structure, solvent polarity. | ossila.comyoutube.com |

| Formation | Collision between an excited-state molecule and a ground-state molecule. | Concentration, solvent viscosity, temperature, molecular confinement. | youtube.comnih.gov |

| Emission | Broad, structureless fluorescence, red-shifted from monomer emission. | Stabilization of the excited-state complex and repulsive nature of the ground state. | ossila.com |

| Effect of Cyano Group | The electron-withdrawing nature can enhance charge-transfer interactions, favoring exciplex formation with suitable donor molecules. | Polarity of the solvent, electron-donating ability of the partner molecule. | rsc.org |

| Dissociation | Can occur via radiative decay (fluorescence) or non-radiative decay back to ground-state monomers. | Temperature, solvent. | ossila.com |

Photochemical Reactivity and Stability

Photodimerization Processes and Reversibility

One of the most characteristic photochemical reactions of anthracene and its derivatives is the [4+4] photocycloaddition, or photodimerization. mdpi.com This reaction occurs when an excited anthracene molecule reacts with a ground-state molecule, forming a covalently bonded dimer. The reaction typically occurs between the 9 and 10 positions of the two anthracene cores. researchgate.net

The process is initiated by the absorption of a photon (typically UV light >300 nm) to generate the singlet excited state, which then interacts with a ground-state monomer to form the dimer. mdpi.comnih.gov

A + hν → A * A + A → Dimer*

This photodimerization is a reversible process. The dimer can be induced to dissociate back into two monomeric anthracene molecules by irradiation with light of a shorter wavelength (typically <300 nm) or by heating. nih.gov This photochromic behavior makes anthracene derivatives interesting for applications in photoresponsive materials. researchgate.netresearchgate.net

Interactive Table: Anthracene Photodimerization Parameters

| Parameter | Description | Typical Conditions | Citation |

| Reaction Type | [4+4] Photocycloaddition | Irradiation with UV light (>300 nm) | mdpi.comnih.gov |

| Reactants | One singlet excited-state anthracene and one ground-state anthracene. | Solution or solid state. | nih.gov |

| Product | Dimer with new covalent bonds at the 9,10 and 9',10' positions. | Head-to-head or head-to-tail isomers are possible depending on substituents. | researchgate.net |

| Reversibility | Yes, the dimer can undergo photocleavage or thermal reversion. | Irradiation with UV light (<300 nm) or heating. | nih.gov |

| Influence of Cyano Group | The electron-withdrawing nature affects the excited-state reactivity and can influence the rate of dimerization. | Solvent, concentration. | researchgate.netsemanticscholar.org |

Photostability and Degradation Pathways in Various Environments

The photostability of this compound is a critical parameter determining its suitability for various applications. Like other polycyclic aromatic hydrocarbons (PAHs), its degradation is significantly influenced by environmental factors, particularly the presence of ultraviolet light and oxygen. nih.gov

A primary degradation pathway for anthracenes involves photo-oxidation. In the presence of oxygen, the excited anthracene molecule can transfer energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). nih.gov This singlet oxygen can then react with a ground-state anthracene molecule in a [4+2] cycloaddition reaction to form an endoperoxide. researchgate.net These endoperoxides are often unstable and can decompose to form other oxidation products, such as anthraquinone. researchgate.netnih.govnih.gov

Another degradation pathway involves the generation of other reactive oxygen species (ROS), such as hydroxyl radicals, which can also lead to the oxidation and breakdown of the aromatic structure. nih.gov The rate and products of photodegradation are highly dependent on the environment. For example, photodegradation in aqueous solutions can be affected by pH and the presence of other dissolved substances. researchgate.net Sunlight exposure can lead to over 99.99% degradation of anthracene within 24 hours, producing intermediates like 9,10-anthraquinone and phthalic acid. nih.gov In some cases, biological degradation by microorganisms can also occur, though this is a separate process from photodegradation. nih.gov

Interactive Table: Photodegradation of Anthracene Derivatives

| Environment/Factor | Degradation Pathway | Key Intermediates/Products | Citation |

| Aerobic (with O₂) | Photo-oxidation via singlet oxygen ([4+2] cycloaddition). | Endoperoxide | nih.govresearchgate.net |

| Sunlight/UV | Decomposition of endoperoxide, further oxidation. | 9,10-Anthraquinone, Phthalic Acid | nih.govnih.gov |

| Aqueous Solution | Influenced by pH and dissolved substances. | Varied oxidation products. | researchgate.net |

| Forced Degradation | Used to evaluate overall photosensitivity and identify potential degradation products for analytical method development. | May produce species not seen under normal conditions. | fda.gov |

Influence of Substituents on Photochemical Transformation

The introduction of a substituent onto the anthracene core, such as the carbonitrile group at the 1-position, profoundly impacts its photochemical behavior. The cyano group is strongly electron-withdrawing, which alters the electron density distribution across the aromatic system and modifies the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org

This electronic perturbation has several key consequences:

Altered Photophysical Properties: The cyano group can lead to a stronger electron affinity and induce intramolecular charge transfer (ICT) character in the excited state. rsc.org This can result in changes to the photoluminescence quantum yield and fluorescence lifetime compared to unsubstituted anthracene.

Modified Photochemical Reactivity: The change in electronic structure affects the reactivity of the excited state. For photodimerization, electron-withdrawing groups can reduce the reactivity for certain types of cycloadditions by deactivating the ring system. researchgate.net However, they can also influence the stability of intermediates and the regioselectivity of the reaction. researchgate.net

Changes in Photostability: The substituent can either stabilize the molecule against photodegradation or create new pathways for it. For instance, by altering the excited-state energy levels, the efficiency of intersystem crossing and subsequent singlet oxygen generation may be affected, thereby changing the rate of photo-oxidation. nih.gov Similarly, the electron-deficient nature of the ring may alter its susceptibility to attack by other reactive species.

Interactive Table: Summary of Cyano Group Influence on Anthracene Photochemistry

| Property | Unsubstituted Anthracene | This compound (Predicted Effects) | Citation |

| Electronic Nature | Non-polar, electron-rich π-system. | Polarized π-system due to electron-withdrawing -CN group. | rsc.org |

| Excited State | Primarily locally excited (LE) state. | Increased intramolecular charge transfer (ICT) character. | rsc.org |

| Exciplex Formation | Can form excimers with itself. | Enhanced tendency to form exciplexes with electron-donor molecules. | ossila.com |

| Photodimerization | Readily undergoes [4+4] photodimerization. | Reactivity may be altered; potential for changes in reaction rate and product distribution. | researchgate.net |

| Photo-oxidation | Susceptible to reaction with singlet oxygen to form endoperoxides. | The rate of photo-oxidation may be modified due to changes in excited-state properties and electron density. | nih.gov |

Applications in Advanced Materials and Functional Systems

Organic Electronics and Optoelectronics

Anthracene-1-carbonitrile serves as a fundamental building block in the creation of materials for a variety of organic electronic and optoelectronic devices. Its rigid, planar aromatic core, combined with the electron-withdrawing nature of the nitrile group, provides a versatile platform for designing molecules with specific charge transport and emissive properties. st-andrews.ac.ukresearchgate.netfrontiersin.org

Emitter Materials for Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) derivatives are integral to the advancement of Organic Light-Emitting Diodes (OLEDs), particularly as emissive materials. researchgate.netrsc.org The electroluminescence of anthracene crystals was one of the earliest discoveries in the field. st-andrews.ac.uk In modern OLEDs, materials based on this compound are engineered to exhibit high quantum efficiencies and specific emission colors. researchgate.netwikipedia.org

A key strategy involves the design of donor-acceptor (D-A) molecules where a cyanoanthracene unit acts as the acceptor. st-andrews.ac.uk For instance, pairing a cyanoanthracene acceptor with donor moieties like diphenylamine (B1679370) or carbazole (B46965) results in materials that exhibit hybrid locally excited (LE) and charge-transfer (CT) excited states, known as HLCT states. st-andrews.ac.uk This electronic structure is crucial for achieving high exciton (B1674681) utilization efficiency in OLEDs. st-andrews.ac.uk

Vacuum-deposited OLEDs incorporating these HLCT emitters have demonstrated impressive performance, with maximum external quantum efficiencies (EQEmax) reaching nearly 6%. st-andrews.ac.uk This high efficiency is attributed to a "hot exciton" channel that allows for the harvesting of triplet excitons, which would otherwise be lost in conventional fluorescent emitters. st-andrews.ac.uk The strong electron-withdrawing capability of the anthracene-9-carbonitrile group localizes the lowest unoccupied molecular orbital (LUMO) on the acceptor part of the molecule, while the highest occupied molecular orbital (HOMO) is delocalized over both the donor and acceptor, a key feature for efficient charge recombination and light emission. st-andrews.ac.uk

Table 1: Performance of an OLED with DPAAnCN as the Emitter

| Parameter | Value |

| Device Architecture | ITO/ NPB (50 nm)/ DPAAnCN:mCP (10 wt%, 20 nm)/ TPBi (50 nm)/ LiF (1 nm)/ Al (100 nm) |

| Maximum External Quantum Efficiency (EQEmax) | ~6% |

| Exciton Utilization Efficiency (Φs) | >50% |

| Data sourced from a study on donor-acceptor materials based on a cyanoanthracene acceptor. st-andrews.ac.uk |

Active Layer Components in Organic Field-Effect Transistors (OFETs)

Anthracene and its derivatives are prominent materials for the active layer in Organic Field-Effect Transistors (OFETs). rsc.orgmagtech.com.cn Their planar structure facilitates strong intermolecular interactions, which is advantageous for charge transport. rsc.orgresearchgate.net Furthermore, their appropriate energy levels contribute to high air stability, a critical factor for practical device applications. rsc.orgresearchgate.net

The versatility of anthracene allows for its functionalization at various positions, enabling the tuning of its physicochemical properties, thin-film morphology, and crystalline characteristics to optimize charge mobility in OFETs. rsc.orgresearchgate.net While specific studies focusing solely on this compound in OFETs are not as prevalent as for its derivatives, the fundamental properties of the anthracene core are highly relevant. Anthracene itself has a reported mobility that makes it a suitable candidate for OFET applications. magtech.com.cn The introduction of substituents, such as the nitrile group, can further modify the electronic properties and molecular packing, which in turn influences the device performance. researchgate.netfrontiersin.org The ability to engineer these materials allows for the development of high-performance OFETs for applications in flexible circuits and displays. rsc.orgsci-hub.se

Constituents in Organic Photovoltaic Cells and Solar Energy Conversion

This compound and its derivatives are also explored as components in organic photovoltaic (OPV) cells and for solar energy conversion. researchgate.netfrontiersin.org In one notable application, this compound is synthesized as a precursor to create a novel material for perovskite solar cells. acs.org

The synthesis involves the conversion of 1-chloroanthracene (B1594150) to this compound, which is then further reacted to produce anthracen-1-ylmethylammonium iodide (AMAI). acs.org This AMAI is used as a capping layer in hybrid organic-inorganic metal halide perovskite solar cells. acs.org The introduction of these bulky anthracene-derived cations at the perovskite surface has been shown to improve the thermal stability of the solar cells. acs.org

The device architecture for these solar cells is typically an n-i-p structure, with layers such as fluorine-doped tin oxide (FTO) as the transparent electrode, TiO₂ as the electron transport layer, and a perovskite material as the active layer. acs.org The anthracene-based salt was found to enable high power conversion efficiencies (PCEs), particularly before annealing, which was consistent with density functional theory (DFT) predictions of binding energy trends. acs.org

Table 2: Synthesis and Application of this compound Derivative in Perovskite Solar Cells

| Step | Description |

| Synthesis of this compound | Prepared from 1-chloroanthracene with a 95% yield. acs.org |

| Synthesis of AMAI | This compound is a key intermediate in the synthesis of anthracen-1-ylmethylammonium iodide (AMAI). acs.org |

| Device Application | AMAI is used as a capping layer in Cs₀.₀₉FA₀.⁹¹PbI₃ perovskite solar cells. acs.org |

| Performance | The anthracene-based salt AEAI (a related derivative) enabled the best median PCEs before annealing. acs.org |

| Data from a study on thermally stable anthracene-based heterostructures for perovskite solar cells. acs.org |

Charge Transport Characteristics in Organic Semiconductors

The charge transport characteristics of materials based on this compound are fundamental to their performance in organic electronic devices. Anthracene itself is known for its high charge carrier mobility, which is a desirable property for semiconductors. researchgate.netfrontiersin.org The planar structure of the anthracene core allows for effective π-π stacking, which facilitates intermolecular charge hopping. frontiersin.org

The introduction of the electron-withdrawing nitrile group in this compound significantly influences its electronic properties, particularly the energy levels of the HOMO and LUMO. st-andrews.ac.uk This modification can enhance the electron-transporting capabilities of the material. In donor-acceptor systems designed for OLEDs, the cyanoanthracene moiety acts as a strong acceptor, influencing the charge transfer dynamics within the molecule. st-andrews.ac.uk

In the context of OFETs, the charge mobility is a key performance metric. The ability to tune the electronic properties of anthracene through chemical modifications, such as the introduction of a nitrile group, allows for the design of materials that meet specific performance criteria for either p-type (hole-transporting) or n-type (electron-transporting) semiconductors. researchgate.netfrontiersin.org The high stability and mobility of charge carriers in these materials are crucial for the advancement of organic electronics. frontiersin.org

Fluorescent Chemosensors and Biosensors

The inherent fluorescence of the anthracene core makes this compound and its derivatives excellent candidates for the development of fluorescent chemosensors and biosensors. These sensors are designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity.

Design Principles for Selective Analyte Recognition

The design of fluorescent chemosensors based on anthracene derivatives relies on the principle of modulating the fluorescence output of the anthracene fluorophore upon interaction with a target analyte. nih.gov A common strategy involves creating a receptor unit that can selectively bind to the analyte of interest and is electronically coupled to the anthracene core.

One approach is the use of a photoinduced electron transfer (PET) mechanism. In the absence of the analyte, the receptor can donate an electron to the excited anthracene, quenching its fluorescence. Upon binding with the analyte, this PET process is inhibited, leading to a "turn-on" fluorescence response. nih.gov

For example, an anthracene-based probe integrated with a thiophene (B33073) moiety has been developed for the selective detection of chromium (III) ions. nih.gov The design involves a Schiff base linkage that undergoes hydrolysis in the presence of Cr³⁺, leading to a significant enhancement of fluorescence. nih.gov The selectivity of the sensor is determined by the specific interaction between the receptor part of the molecule and the target analyte. Factors such as the size, charge, and coordination preference of the metal ion play a crucial role in this recognition process. The design can be tailored to achieve high selectivity for a particular ion over a range of other competing ions. nih.gov

Detection of Metal Ions and Small Molecules

While no specific studies detailing the use of this compound for the detection of metal ions or small molecules have been found, the broader class of anthracene-based fluorescent probes is well-established. nih.goviaea.orgmetu.edu.tr These sensors typically operate via mechanisms such as photoinduced electron transfer (PET), where the interaction of an analyte with a receptor unit attached to the anthracene fluorophore alters the fluorescence output. nih.govtandfonline.com

The nitrile group in this compound, due to its electron-withdrawing nature and potential to participate in coordination or hydrogen bonding, could serve as a recognition site for certain analytes. For instance, the nitrogen atom of the nitrile group could potentially coordinate with metal ions. The resulting complex formation would alter the electronic structure of the anthracene core, leading to a detectable change in its fluorescence, such as enhancement ("turn-on") or quenching ("turn-off"). nih.govtandfonline.com

Research on other anthracene derivatives has demonstrated high selectivity and sensitivity for various metal ions, including Cr³⁺, Cu²⁺, and Zn²⁺. nih.govtandfonline.com For example, an anthracene-based Schiff base probe showed a "turn-on" fluorescence response to Cr³⁺ with a low detection limit of 0.4 μM. nih.gov The performance of such probes is often evaluated based on their detection limit and selectivity over other potentially interfering ions.

Table 1: Examples of Metal Ion Detection by Anthracene Derivatives

| Anthracene Derivative | Target Ion | Detection Limit | Fluorescence Response | Reference |

|---|---|---|---|---|

| Anthracene-thiophene Schiff base | Cr³⁺ | 0.4 µM | Turn-on | nih.gov |

| Anthracene-amide compound | Cu²⁺ | 1.75 µM | Turn-on | tandfonline.com |

| Anthracene-amide compound | Zn²⁺ | 3.08 µM | Turn-on | tandfonline.com |

Aggregation-Induced Emission (AIE) Characteristics and Their Utility

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.govacs.orgresearchgate.net This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. acs.orgrsc.org Anthracene derivatives have been successfully engineered to exhibit AIE properties. nih.govrsc.org

There are no specific reports on the AIE characteristics of this compound. However, the introduction of a nitrile group can influence the intermolecular interactions that drive aggregation. The strong dipole moment of the nitrile group could lead to specific dipole-dipole interactions, promoting ordered self-assembly and potentially inducing AIE. Studies on other nitrile-containing aromatic compounds have shown that interactions involving the cyano group can play a crucial role in their AIE behavior. researchgate.net The utility of AIE-active materials lies in their application as fluorescent probes for biosensing and imaging, where the aggregation can be triggered by the presence of an analyte. nih.govacs.org

Supramolecular Assembly and Molecular Recognition

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com Anthracene derivatives are frequently used as building blocks in supramolecular chemistry due to their planar structure, which facilitates π-π stacking interactions. mdpi.comresearchgate.net

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a host molecule with a cavity and a guest molecule that fits within it. mdpi.comacs.org While there is no specific literature on this compound acting as a host or guest, anthracene derivatives have been incorporated into host molecules like crown ethers and have been shown to form complexes with guest molecules. nih.gov For instance, an anthracene-containing crown ether was synthesized and its host-guest complexation with 1,2,4,5-tetracyanobenzene was studied. nih.gov The nitrile group of this compound could influence its binding affinity and selectivity as a guest within a host cavity, or as part of a host system, through specific electronic or steric interactions. nih.govnih.gov

The self-assembly of molecules into well-defined nanostructures is a powerful bottom-up approach for creating functional materials. mdpi.com The planar nature of the anthracene core promotes π-π stacking, a key driving force for the self-assembly of anthracene derivatives into ordered structures like nanofibers and belts. mdpi.comresearchgate.net The presence of a nitrile group in this compound would introduce a significant dipole moment, which could be strategically utilized to direct the self-assembly process through dipole-dipole interactions, leading to unique and predictable architectures. Research on carbonitrile-modified anthracene molecules on surfaces has shown that the nitrile groups can participate in coordination with metal atoms, leading to the formation of metal-organic networks. aip.org

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. plos.orgnih.gov Organic molecules with extended π-conjugated systems and strong donor-acceptor groups often exhibit significant NLO properties. nih.gov

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. washington.edu The TPA cross-section (δ) is a measure of the efficiency of this process. Anthracene and its derivatives are known to exhibit TPA. rsc.orgaps.org The introduction of a strong electron-withdrawing group like nitrile onto the anthracene core can enhance its TPA properties by creating a donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) system, which facilitates intramolecular charge transfer upon excitation. plos.orgnih.gov

While there are no specific Z-scan measurements or TPA cross-section data reported for this compound, studies on other substituted anthracenes provide insight. For example, the TPA cross-sections of some anthracene derivatives have been measured to be in the range of several hundred to several thousand Goeppert-Mayer (GM) units. rsc.org The Z-scan technique is a common method for measuring the nonlinear absorption coefficient and nonlinear refractive index of materials. researchgate.netdp.techspie.orgssu.ac.ir

Intermolecular Interactions and Solid State Behavior

Crystal Engineering and Molecular Packing Arrangements

Crystal engineering provides a framework for designing solid-state architectures with desired properties by understanding and controlling intermolecular interactions. In the case of anthracene-based compounds, the planarity of the anthracene (B1667546) core often leads to significant π-π stacking interactions, which are a key feature of their molecular packing.

While specific crystallographic data for anthracene-1-carbonitrile is not detailed in the provided results, the analysis of analogous structures provides a strong indication of the likely packing motifs. The nitrile group, being a polar substituent, is expected to participate in specific intermolecular interactions that will direct the crystal packing. The synthesis of this compound has been reported, providing the material for such crystallographic studies. acs.org

| Compound | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|

| Anthracene-1-carboxylic acid | Monoclinic | P2(1)/n | Cyclic hydrogen-bonded dimers | iucr.orgnih.gov |

| 9-Cyanoanthracene | Orthorhombic | P 21 21 21 | Not specified | nih.gov |

The extended aromatic system of the anthracene core makes π-π stacking a dominant intermolecular force in the solid state of its derivatives. chinesechemsoc.org These interactions, where the electron-rich π systems of adjacent molecules overlap, can lead to different packing arrangements such as herringbone or face-to-face stacking. researchgate.netnih.gov The specific geometry of the π-π stacking, including the interplanar distance and the degree of offset, significantly affects the electronic properties of the material. chinesechemsoc.org

Structure-Property Relationships in the Solid State

The collective behavior of molecules in the solid state gives rise to macroscopic properties that can differ significantly from those of the individual molecules in solution. Understanding these structure-property relationships is key to designing materials with specific functionalities.

Aggregation of luminophoric molecules like anthracene derivatives in the solid state often leads to a phenomenon known as aggregation-caused quenching (ACQ), where the photoluminescence quantum yield (PLQY) is significantly reduced compared to the solution state. rsc.orgnih.gov This quenching is often a result of the formation of non-emissive or weakly emissive excited states, such as excimers, arising from strong π-π stacking interactions. rsc.org

However, through careful molecular design, it is possible to control the aggregation and in some cases even achieve aggregation-induced emission (AIE), where the solid-state emission is enhanced. researchgate.netnih.gov The introduction of bulky substituents can sterically hinder close packing and prevent quenching, preserving or even enhancing the solid-state fluorescence. rsc.orgacs.org The PLQY is therefore highly sensitive to the specific molecular arrangement in the crystal. researchgate.netacs.org

| Factor | Effect on PLQY | Mechanism | Reference |

|---|---|---|---|

| Strong π-π stacking | Often decreases (ACQ) | Formation of non-emissive excimers | rsc.org |

| Steric hindrance | Can increase | Prevents close packing and quenching | rsc.orgacs.org |

| Aggregation-Induced Emission (AIE) | Increases | Restriction of intramolecular motion | researchgate.netnih.gov |

The thermal stability of a crystalline organic material is a measure of its ability to resist decomposition or phase changes at elevated temperatures. This is a critical parameter for applications in electronic devices, where materials can be subjected to significant heat. The thermal stability is intrinsically linked to the strength of the intermolecular interactions within the crystal lattice. chinesechemsoc.org Stronger and more numerous interactions, such as extensive π-π stacking and hydrogen bonding, generally lead to a more stable crystal lattice and a higher decomposition temperature. chinesechemsoc.orgresearchgate.net

For anthracene derivatives, thermogravimetric analysis (TGA) is a common technique to assess thermal stability. chinesechemsoc.org The dissociation temperature of photodimers of anthracene derivatives has been shown to be dependent on the substituents, indicating that even subtle changes in molecular structure can influence thermal properties. tandfonline.com

Co-crystallization, the process of crystallizing two or more different molecular components together in a single crystal lattice, can lead to the formation of charge-transfer (CT) complexes. mdpi.comresearchgate.net In these complexes, one component acts as an electron donor and the other as an electron acceptor. Anthracene and its derivatives can serve as electron donors in such systems. chemrxiv.orgrsc.org

The formation of a CT complex can dramatically alter the optical properties of the material, often resulting in a significant red-shift in the absorption and emission spectra compared to the individual components. mdpi.comresearchgate.net The degree of charge transfer can be tuned by modifying the donor and acceptor molecules, providing a pathway to engineer the optical band gap and color of the emitted light. chemrxiv.org The study of CT complexes in co-crystals of anthracene derivatives has demonstrated the potential for creating materials with tunable photophysical properties. mdpi.comresearchgate.net

Thin Film Morphology and Device Performance Correlation

The orientation of molecules within a thin film is paramount. A well-ordered, edge-on (or standing-up) orientation of planar molecules like anthracene derivatives often facilitates strong π-π stacking between adjacent molecules. This arrangement creates efficient pathways for charge transport along the stacking direction, which is crucial for devices like organic field-effect transistors (OFETs). researchgate.netaps.org Conversely, a face-on (or flat-lying) orientation can be advantageous for other applications. For instance, studies on 9,10-dicyano-anthracene (DCA), a related dinitrile derivative, have shown the formation of topographically homogeneous crystalline domains where molecules adsorb in a flat-lying manner. researchgate.netresearcher.life The specific orientation adopted is influenced by the interplay between molecule-substrate and molecule-molecule interactions. aps.org Multiscale simulations on other organic semiconductors have quantitatively reproduced experimentally observed molecular orientations, confirming that a horizontal or flat-lying orientation can lead to increased hole mobility by narrowing the site energy distribution. researchgate.net

The crystallinity and grain size of the thin film also play a significant role. Crystalline films generally exhibit higher charge carrier mobility compared to their amorphous counterparts because the long-range order reduces the number of charge-trapping defects often found at grain boundaries and in disordered regions. researcher.life Processing conditions, particularly the substrate temperature during vacuum deposition and post-deposition thermal annealing, are key methods for controlling film crystallinity. pkusz.edu.cnchalcogen.ro Research on various anthracene derivatives has demonstrated that increasing the substrate temperature during deposition leads to larger grain sizes, more ordered crystal structures, and consequently, higher charge mobility. pkusz.edu.cn For example, in certain phenyl-anthracene derivatives, increasing the substrate temperature to 60 °C resulted in highly ordered thin films with large grains (over 2 μm), which was directly correlated with higher observed mobility. pkusz.edu.cn

Thermal annealing is another widely used technique to improve film quality. The process can transition an amorphous or poorly crystallized film into one with larger, more uniform crystalline domains. researcher.lifechalcogen.ro This morphological improvement typically enhances device performance by reducing lattice strain and increasing crystallite size. chalcogen.ro Studies on various semiconductor thin films have consistently shown that annealing at optimal temperatures improves crystallinity and leads to better device characteristics. chalcogen.romdpi.com

The following tables summarize research findings on related organic semiconductor materials, illustrating the strong correlation between thin film morphology and device performance. While this data is not specific to this compound, it represents the established principles for this class of compounds.

Table 1: Effect of Substrate Temperature on Thin Film Morphology and OTFT Mobility for an Anthracene Derivative Blend Data derived from studies on a mixture of 2-fluorenyl-2-anthracene (FlAnt) and 2-anthryl-2-anthracence (2A). pkusz.edu.cn

| Substrate Temperature (°C) | Film Morphology (via AFM) | Average Mobility (cm²/Vs) |

| Room Temperature | Small, needle-like grains | 0.15 |

| 60 | Larger, more interconnected grains | 0.28 |

| 90 | Well-defined, large crystalline domains | 0.45 |

| 110 | Very large, distinct crystalline grains | 0.35 |

This interactive table demonstrates that device mobility initially increases with substrate temperature due to improved film crystallinity and larger grain sizes. However, an excessively high temperature can sometimes lead to a decrease in performance, indicating an optimal processing window.

Table 2: Correlation of Annealing Temperature with Crystallite Size and Strain in SnS Thin Films This table illustrates a general trend observed in semiconductor thin films where annealing improves structural properties. Data derived from studies on SnS thin films. chalcogen.ro

| Annealing Temperature (°C) | Crystallite Size (nm) | Microstrain (x 10⁻³) |

| As-prepared | 37.0 | 4.3 |

| 100 | 38.8 | 4.0 |

| 150 | 47.7 | 3.6 |

| 200 | 48.8 | 3.5 |

This interactive table shows that as the annealing temperature increases, the crystallite size grows while the internal strain within the film decreases. These structural improvements are generally correlated with enhanced electronic performance in the final device.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes for Diverse Substitutions

The functional properties of anthracene-1-carbonitrile are highly dependent on its molecular structure. Consequently, the development of novel and efficient synthetic methodologies to introduce a variety of substituents onto the anthracene (B1667546) framework is a primary area of research. Traditional methods for synthesizing anthracene derivatives often face challenges such as low selectivity, harsh reaction conditions, and limited functional group tolerance. frontiersin.orgnih.gov

Recent advancements have focused on transition metal-catalyzed cross-coupling reactions, which offer more versatile and efficient pathways to substituted anthracenes. nih.govresearchgate.net For instance, palladium-catalyzed reactions have been effectively used for C-H alkenylation to build the anthracene core. frontiersin.orgnih.gov A direct and high-yield synthesis of this compound has been reported starting from 1-chloroanthracene (B1594150). acs.org This method utilizes a palladium-catalyzed cyanation reaction, demonstrating a robust route to the target molecule.

Future work will likely expand on these transition-metal-catalyzed methods, exploring catalysts based on rhodium, iridium, and gold to enable new types of bond formations and introduce a wider array of functional groups. frontiersin.orgnih.gov Another promising direction is the development of double ring-closing strategies, which allow for the construction of challenging substitution patterns, such as those at the 2, 3, 6, and 7 positions. acs.orgacs.orgheeneygroup.com These methods provide access to derivatives that are difficult to obtain through classical approaches. acs.org The goal is to create a synthetic toolbox that allows for the precise tuning of the electronic and steric properties of this compound to optimize its performance in specific applications.

| Reaction | Starting Material | Reagents | Product | Yield | Reference |

| Palladium-Catalyzed Cyanation | 1-Chloroanthracene | Pd(OAc)₂, RuPhos, K₄[Fe(CN)₆·3H₂O] | This compound | 95% | acs.org |

Advanced Spectroscopic Characterization Techniques for Excited States

Understanding the behavior of this compound in its electronically excited states is crucial for its application in optoelectronic devices. Advanced spectroscopic techniques are essential for probing these transient states and their dynamics, which occur on ultrafast timescales.

Rotationally resolved ultrahigh-resolution spectroscopy has been used to precisely determine the molecular structure of anthracene in both the ground (S₀) and first excited (S₁) states. nih.gov This technique has revealed that the primary radiationless transition in anthracene is internal conversion back to the ground state, rather than intersystem crossing to a triplet state. nih.gov For substituted anthracenes, femtosecond-resolved transient absorption and time-resolved fluorescence spectroscopy are powerful tools. nih.govaip.org These methods have been used to monitor the ultrafast decay of the initially excited singlet state and the subsequent formation of relaxed triplet states or radical ions. nih.gov For example, studies on 9-anthracene-carboxylic acid adsorbed on TiO₂ particles revealed that electron transfer occurs in under 1 picosecond, followed by back electron transfer on a 54-picosecond timescale. aip.org

Future research will leverage these advanced techniques to build a comprehensive picture of the excited-state dynamics of this compound and its derivatives. By systematically altering substituents and studying their effects on processes like charge transfer, energy transfer, and intersystem crossing, researchers can establish clear structure-property relationships. researchgate.net Understanding how positional isomerism and the electronic nature of substituents influence excited-state lifetimes and decay pathways is critical for designing next-generation materials for OLEDs and solar cells. researchgate.net

| Technique | Information Obtained | Key Findings for Anthracene Derivatives | Reference |

| Ultrahigh-Resolution Spectroscopy | Precise rotational constants and molecular geometry in S₀ and S₁ states. | Main deactivation pathway is internal conversion, not intersystem crossing. | nih.gov |

| Femtosecond Transient Absorption | Observation of ultrafast processes like electron transfer and formation of transient species (radicals, triplet states). | Electron transfer to TiO₂ occurs in <1 ps; back electron transfer in ~54 ps. | aip.org |

| Time-Resolved Fluorescence | Measurement of excited-state lifetimes and dynamics of fluorescence decay. | Ultrafast decay of the initially excited singlet state observed. | nih.gov |

Integration into Hybrid Organic-Inorganic Systems

A significant opportunity for this compound lies in its integration into hybrid organic-inorganic materials, where it can synergistically combine its properties with those of an inorganic component. A prominent area of application is in perovskite solar cells (PSCs). Bulky organic cations, including derivatives of anthracene, are used to passivate the surface of the 3D perovskite, forming a protective 2D/3D heterostructure. acs.orgnih.gov This layer can guard against moisture and ion diffusion, but thermal stability is a challenge. nih.gov

Recent studies have explored anthracene-based salts like anthracen-1-ylmethylammonium iodide (AMAI) as surface treatments for PSCs. acs.orgnih.gov The steric hindrance of the AMAI cation limits its interaction with the perovskite lattice, requiring more thermal energy to induce degradation compared to more common passivating agents. nih.gov This leads to devices with enhanced thermal stability and a higher yield of working pixels after high-temperature testing. nih.gov An anthracene-terminated self-assembled monolayer has also been shown to be an effective hole-transport layer in PSCs, achieving a power conversion efficiency of 24.55% with superior device stability. rsc.org Other hybrid systems include the adsorption of anthracene derivatives onto semiconductor nanoparticles like titanium dioxide (TiO₂) for studying interfacial electron transfer. aip.org

Future research will focus on designing and synthesizing novel this compound derivatives specifically for these hybrid interfaces. The goal is to optimize the electronic alignment between the organic molecule and the inorganic material to facilitate efficient charge transfer and minimize energy losses. researchgate.net This involves tuning the HOMO/LUMO energy levels of the anthracene derivative through targeted substitutions. researchgate.net The development of covalently linked organic-inorganic hybrids, where the anthracene unit is chemically bonded to a semiconductor nanocrystal or quantum dot, represents another frontier for creating strongly coupled systems with novel photophysical properties. wpmucdn.com

| Hybrid System | Role of Anthracene Derivative | Observed Benefit | Reference |

| Perovskite Solar Cell | Surface passivation layer (e.g., AMAI) | Enhanced thermal stability and device reliability. | acs.orgnih.gov |

| Perovskite Solar Cell | Hole-transport monolayer | High power conversion efficiency (24.55%) and improved stability. | rsc.org |

| TiO₂ Nanoparticles | Adsorbed dye for charge transfer studies | Enables investigation of ultrafast interfacial electron transfer dynamics. | aip.org |

Exploration of New Applications in Emerging Technologies

The unique properties of this compound make it a candidate for several emerging technologies beyond its established use as a chemical intermediate. The high fluorescence quantum yields and chemical stability of the anthracene core are particularly valuable. rroij.comnih.gov

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are widely used as emissive and charge-transporting materials in OLEDs. researchgate.netnih.gov They are known for producing blue light, which is often a challenge for stable and efficient OLEDs. nih.govresearchgate.net this compound is listed as a material for OLED applications, likely serving as a blue emitter or a host material in the emissive layer. bldpharm.com Future work will involve synthesizing derivatives with tailored substituents to fine-tune the emission color, improve charge carrier mobility, and enhance the thermal stability and lifetime of OLED devices. researchgate.net

Fluorescent Sensors: The fluorescence of anthracene is sensitive to its local environment, making its derivatives excellent candidates for chemical sensors. frontiersin.orgnih.govrroij.com By attaching a specific receptor group to the this compound core, sensors can be designed to detect metal ions, anions, or small molecules. nih.govresearchgate.net For example, an anthracene-based Schiff base has been developed for the highly selective and sensitive "turn-on" detection of chromium (III) ions in aqueous media with a low detection limit of 0.4 μM. nih.govsemanticscholar.org The development of new sensors based on this compound will focus on creating probes for environmentally or biologically important analytes and integrating them into practical devices like test papers for naked-eye detection. nih.gov

| Emerging Technology | Function of this compound | Key Enabling Properties | Reference |